molecular formula C16H16OS B1351112 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone CAS No. 61737-10-8

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone

Cat. No. B1351112
CAS RN: 61737-10-8
M. Wt: 256.4 g/mol
InChI Key: UGOAUWWJUZDURM-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone, also known as 4-methyl-4-phenyl-1,2-dithiole-3-thione, is a sulfur-containing heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been studied for its potential applications in medicinal chemistry and biochemistry. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on 1-(4-methylphenyl)-2-(4-methylphenyl)sulfanylethanone.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Research has explored the synthesis of heteroatomic compounds based on phenylthiourea and acetophenone derivatives, revealing their potential for physiological properties and biological activity. These compounds exhibit significant antioxidant effects and membrane stabilization, promising for drug development (Farzaliyev et al., 2020) Farzaliyev et al. (2020).
  • Studies on the reaction of phenyl and 4-methylphenyl phenylethynyl sulfones have shown stereoselective additions, yielding Michael adducts with potential applications in synthetic chemistry (Vasin et al., 2013) Vasin et al. (2013).

Medicinal Chemistry and Pharmacology

  • Novel structures derived from benzimidazole sulfanyl compounds have been investigated for their anti-Helicobacter pylori activities, demonstrating significant in vitro microbiological efficacy against various clinically relevant strains, including those resistant to standard treatments (Carcanague et al., 2002) Carcanague et al. (2002).
  • The development of amino acid conjugated sulfonamides as potent antiulcer agents shows promise, with in vivo efficacy in gastric models and potential for understanding the mode of antiulcer action through inhibition of H+/K+ ATPase activity (Sahoo & Subudhi, 2014) Sahoo & Subudhi (2014).

properties

IUPAC Name

1-(4-methylphenyl)-2-(4-methylphenyl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-12-3-7-14(8-4-12)16(17)11-18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOAUWWJUZDURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400054
Record name Ethanone, 1-(4-methylphenyl)-2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone

CAS RN

61737-10-8
Record name Ethanone, 1-(4-methylphenyl)-2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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